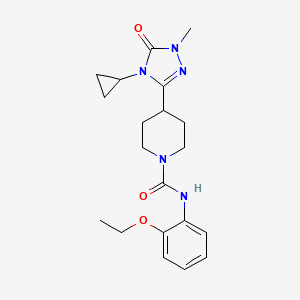

4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O3/c1-3-28-17-7-5-4-6-16(17)21-19(26)24-12-10-14(11-13-24)18-22-23(2)20(27)25(18)15-8-9-15/h4-7,14-15H,3,8-13H2,1-2H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXXJKHFULXXQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)N2CCC(CC2)C3=NN(C(=O)N3C4CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the carboxamide group and the triazole moiety. Common reagents used in these steps include cyclopropylamine, ethoxybenzene, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions under controlled conditions. This includes maintaining specific temperatures, pressures, and pH levels to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its pharmacological properties.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, which may affect the compound’s stability and activity.

Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a tool for studying biological processes and interactions.

Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: It may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to various physiological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

Triazolinone Core: Both the target compound and carfentrazone-ethyl share the 1,2,4-triazolinone ring, a moiety known for inhibiting protoporphyrinogen oxidase (PPO) in plants, leading to herbicidal activity . However, the target compound replaces carfentrazone-ethyl’s dichlorophenyl group with a 2-ethoxyphenyl substituent, which may alter substrate binding affinity or metabolic stability.

Piperidine vs. Ester Linkage: The piperidine-carboxamide group in the target compound contrasts with carfentrazone-ethyl’s ethyl ester.

Cyclopropyl Substitution : The cyclopropyl group in the target compound introduces conformational rigidity, which could enhance target selectivity or reduce off-target effects compared to simpler alkyl substituents in analogues .

Functional and Pharmacodynamic Comparisons

Herbicidal Activity :

Antimicrobial Potential :

- Compound 5yl (from ): Contains coumarin and pyrazole groups, which are associated with antimicrobial and anticancer activities. The target compound lacks these moieties but shares the triazolinone ring, suggesting possible antifungal activity via alternative mechanisms .

Solubility and Bioavailability :

- LogP Estimates :

- Target compound: ~3.1 (predicted), due to hydrophobic cyclopropyl and ethoxyphenyl groups.

- Carfentrazone-ethyl: ~2.8, with moderate water solubility from the ester group.

- The piperidine-carboxamide in the target compound may enhance membrane permeability compared to ester-containing analogues, favoring systemic distribution in biological systems .

Biological Activity

The compound 4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide (CAS Number: 1797260-65-1) is an organic molecule of interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 415.5 g/mol. The structure includes a piperidine ring, a triazole moiety, and an ethoxyphenyl group, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 415.5 g/mol |

| CAS Number | 1797260-65-1 |

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and triazole have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Research indicates that compounds like this one may possess anticancer properties. A study screening a library of compounds identified several with cytotoxic effects on cancer cell lines, suggesting that the compound could inhibit cell proliferation through apoptosis induction . The specific pathways affected may include the modulation of signaling proteins involved in cell cycle regulation.

Enzyme Inhibition

The compound may also act as an inhibitor of key enzymes. For example, similar triazole derivatives have been shown to inhibit acetylcholinesterase and urease, indicating potential applications in treating conditions like Alzheimer's disease and urinary tract infections . The inhibition potency is often quantified using IC50 values, which measure the concentration required to inhibit 50% of enzyme activity.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. These interactions may involve:

- Binding to Enzymes: The triazole moiety can coordinate with metal ions in enzyme active sites.

- Receptor Modulation: By binding to receptors, the compound may influence downstream signaling pathways associated with growth and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

- Antimicrobial Screening: A series of piperidine derivatives were tested for antimicrobial efficacy against multiple bacterial strains. Compounds exhibited varying degrees of effectiveness, with some showing strong inhibition against E. coli and Staphylococcus aureus .

- Cytotoxicity Assays: In vitro assays on MCF7 breast cancer spheroids demonstrated significant cytotoxic effects for compounds structurally related to the target compound. Percent cytotoxicity was recorded, indicating potential for further development in cancer therapy .

- Enzyme Interaction Studies: Compounds similar to this one were evaluated for their inhibitory effects on urease and acetylcholinesterase, revealing promising IC50 values that suggest therapeutic potential in related diseases .

Q & A

Q. What are the key steps in synthesizing 4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step routes, including:

- Cyclopropane ring formation : Cyclopropyl groups are introduced via [2+1] cycloaddition or alkylation of triazole precursors under controlled conditions (e.g., anhydrous solvents, -10°C to 25°C).

- Piperidine coupling : The piperidine-carboxamide moiety is attached using carbodiimide-mediated amidation (e.g., EDCI/HOBt) in dichloromethane or DMF .

- Triazole ring closure : 1,2,4-Triazole formation via cyclocondensation of thiosemicarbazides with carboxylic acids, followed by oxidation to the 5-oxo derivative .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) are critical for achieving >95% purity. HPLC with C18 columns and UV detection (λ = 254 nm) confirms purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- NMR spectroscopy :

- ¹H NMR : Focus on signals for the cyclopropyl group (δ 0.5–1.5 ppm, multiplet), triazole NH (δ 10–12 ppm, broad), and ethoxyphenyl protons (δ 6.5–7.5 ppm, aromatic splitting) .

- ¹³C NMR : Confirm carbonyl (C=O) peaks at δ 165–175 ppm and triazole/piperidine carbons at δ 140–160 ppm .

- IR spectroscopy : Key stretches include C=O (1650–1700 cm⁻¹), N-H (3200–3400 cm⁻¹), and C-O (ethoxy group, 1250 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of cyclopropyl or ethoxyphenyl groups) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer :

- Solubility : Moderately soluble in DMSO (>10 mg/mL), sparingly soluble in water (<0.1 mg/mL). For biological assays, prepare stock solutions in DMSO and dilute in PBS (pH 7.4) to avoid precipitation .

- Stability : Store at -20°C under argon. Degradation occurs under prolonged light exposure (UV/Vis monitoring shows 10% decomposition after 72 hours at 25°C). Use amber vials for storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally analogous triazole-piperidine compounds?

- Methodological Answer :

- Assay standardization : Replicate experiments using consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., cisplatin for IC₅₀ comparisons).

- Structural validation : Re-examine stereochemistry (via X-ray crystallography or NOESY NMR) to rule out enantiomer-specific activity differences .

- Meta-analysis : Compare datasets using tools like PCA (Principal Component Analysis) to identify outliers caused by solvent effects (e.g., DMSO concentration variations) .

Q. What strategies are recommended for optimizing the reaction yield of the triazole ring formation step?

- Methodological Answer :

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂, Cu(OAc)₂) to accelerate cyclocondensation. In one study, Cu(OAc)₂ increased yields from 45% to 72% .

- Solvent optimization : Replace ethanol with acetonitrile to reduce side reactions (e.g., ethoxylation of the cyclopropyl group) .

- Temperature control : Maintain 60–80°C for 8–12 hours; higher temperatures (>100°C) promote decomposition .

Q. How can molecular docking studies be designed to predict the interaction of this compound with bacterial cell wall synthesis enzymes?

- Methodological Answer :

- Target selection : Use crystallographic data for enzymes like MurB (PDB ID: 1MBT) or penicillin-binding proteins (PBPs) from the RCSB PDB .

- Docking software : Employ AutoDock Vina or Schrödinger Glide with the OPLS-4 force field. Set grid boxes to encompass active sites (e.g., 20 Å × 20 Å × 20 Å) .

- Validation : Compare docking scores (ΔG ≤ -8 kcal/mol) with known inhibitors (e.g., vancomycin) and validate via MD simulations (100 ns trajectories) .

Q. What analytical approaches are suitable for identifying degradation products of this compound under oxidative stress?

- Methodological Answer :

- LC-MS/MS : Use a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) coupled with Q-TOF detection. Monitor for [M+H]⁺ → [M+H-16]⁺ (loss of NH₂) and [M+H-44]⁺ (decarboxylation) .

- Forced degradation : Expose the compound to H₂O₂ (3% v/v, 40°C, 24 hours) and compare chromatograms with unstressed samples .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values for similar triazole derivatives across different studies?

- Methodological Answer :

- Normalize data : Adjust for assay parameters (e.g., cell density, incubation time). For example, IC₅₀ values may vary by 2–3× between 48-hour and 72-hour incubations .

- Structural analogs : Compare substituent effects (e.g., ethoxyphenyl vs. fluorophenyl groups) using QSAR models to quantify electronic contributions (Hammett σ values) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.